

Application Notes and Protocols: Solvent Black 34 in Black Polyimide Film Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent black 34

Cat. No.: B599347

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of **Solvent Black 34** into polyimide film formulations to create black polyimide films. This document is intended for professionals in research and development seeking to utilize this application for various technological advancements.

Introduction

Polyimide (PI) films are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.^{[1][2]} For applications requiring light shielding or a black matrix, such as in flexible displays, printed circuit boards, and optical sensors, coloration of the inherently transparent yellow PI film is necessary. While intrinsically black polyimides can be synthesized through complex monomer design, a more straightforward approach is the incorporation of a black dye.^{[2][3]}

Solvent Black 34 is a solvent-soluble black dye that can be added to the polyamic acid (PAA) precursor solution before the thermal curing process to create a black polyimide film.^[3] This method offers a versatile and cost-effective way to produce black PI films while aiming to maintain the desirable properties of the polyimide backbone.^[2]

Properties of Solvent Black 34

A summary of the relevant properties of **Solvent Black 34** for polyimide formulation is presented in Table 1. The dye's solubility in solvents commonly used for polyamic acid synthesis, such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), and its high thermal stability are critical for this application.

Table 1: Properties of **Solvent Black 34**

Property	Value	Reference
Appearance	Black Powder	[4]
C.I. Name	Solvent Black 34	[4]
CAS No.	32517-36-5	[4]
Solubility (g/L)		
N-methyl-2-pyrrolidone (NMP)	Data not explicitly available, but compatible with PI synthesis	[1]
N,N-dimethylacetamide (DMAc)	Data not explicitly available, but compatible with PI synthesis	[1][2]
Methyl Ethyl Ketone (MEK)	300	[4]
2-ethoxyethanol	200	[4]
1-methoxy-2-propanol	100	[4]
Heat Resistance	160°C	[5]
Light Fastness	7	[5]

Experimental Protocols

The following protocols are adapted from established procedures for polyimide film synthesis and provide a framework for incorporating **Solvent Black 34**.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)

Preparation of Black Polyamic Acid (PAA) Solution

This protocol describes the synthesis of a polyamic acid solution with the incorporation of **Solvent Black 34**.

Materials:

- Pyromellitic dianhydride (PMDA)
- 4,4'-oxydianiline (ODA)
- **Solvent Black 34**
- N,N-dimethylacetamide (DMAc) (anhydrous)
- Nitrogen gas

Procedure:

- Dry PMDA and ODA under vacuum at 120°C for 12 hours prior to use.
- In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in anhydrous DMAc under a nitrogen atmosphere.
- In a separate container, dissolve **Solvent Black 34** in anhydrous DMAc to create a stock solution. A typical loading concentration is 5 wt% relative to the final polyimide solid content. [8]
- Add the desired amount of the **Solvent Black 34** stock solution to the ODA solution and stir until homogeneous.
- Slowly add an equimolar amount of PMDA powder to the diamine-dye solution in portions.
- Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to obtain a viscous black polyamic acid solution.

Fabrication of Black Polyimide Film

This protocol details the casting and thermal curing of the black PAA solution to form a black polyimide film.

Procedure:

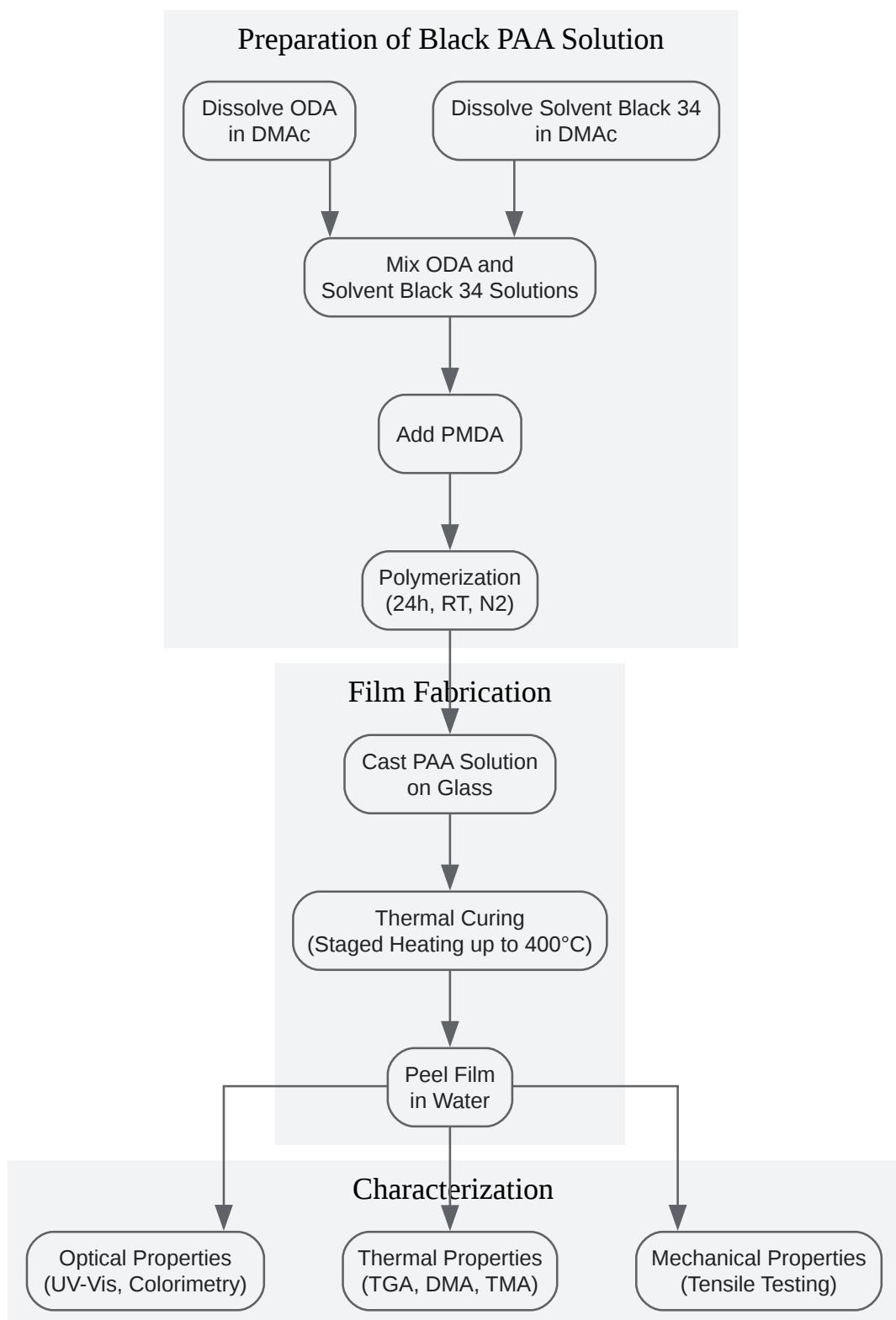
- Cast the black PAA solution onto a clean, dry glass substrate.
- Use a doctor blade to control the film thickness.
- Place the cast film in a programmable oven and perform a staged thermal curing process under a nitrogen atmosphere:
 - 80°C for 2 hours
 - 150°C for 1 hour
 - 250°C for 1 hour
 - 350°C for 1 hour
 - 400°C for 1 hour[6][7]
- After curing, allow the oven to cool down to room temperature.
- Immerse the glass substrate in warm deionized water to facilitate the peeling of the black polyimide film.

Characterization Data

The following tables summarize the expected properties of black polyimide films formulated with **Solvent Black 34**. The data is compiled from typical values for polyimide films and the known characteristics of the dye.

Table 2: Optical Properties of Black Polyimide Film

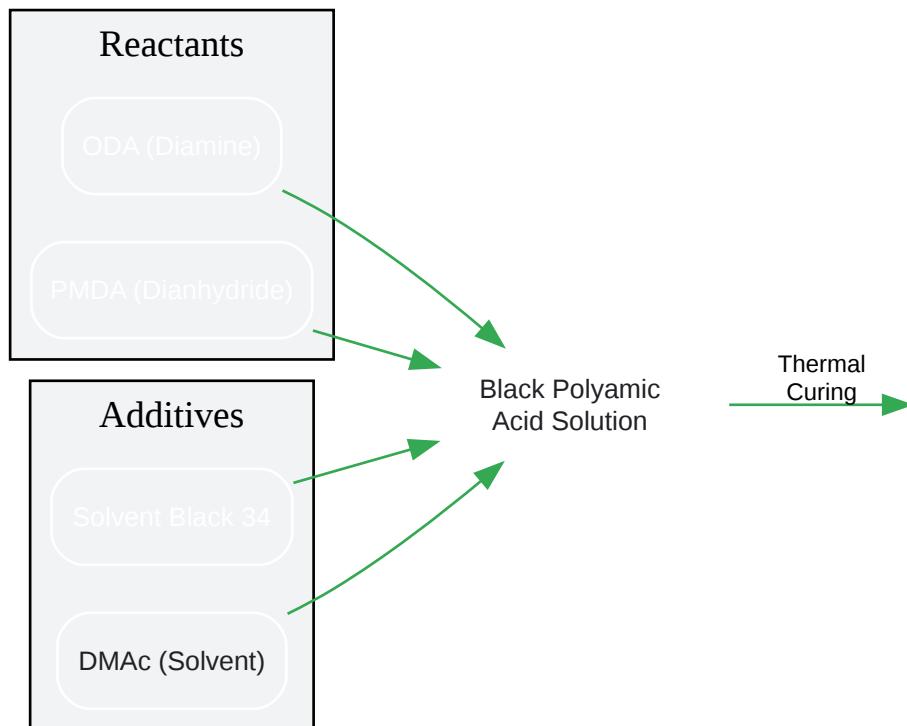
Property	Expected Value (for ~25 µm film)	Reference
Color	Black	[3]
Transmittance at 600 nm	< 2%	[9]
Lightness (L*)	< 10	[1]


Table 3: Thermal and Mechanical Properties of Black Polyimide Film

Property	Expected Value	Reference
Glass Transition Temperature (Tg)	> 350 °C	[6]
5% Weight Loss Temperature (TGA)	> 500 °C	[6]
Coefficient of Thermal Expansion (CTE)	20 - 40 ppm/°C	[6][8]
Tensile Strength	> 100 MPa	[10]
Tensile Modulus	> 2 GPa	[11]

Diagrams

Experimental Workflow


The following diagram illustrates the overall workflow for the preparation and characterization of black polyimide films using **Solvent Black 34**.

[Click to download full resolution via product page](#)

Caption: Workflow for Black Polyimide Film Formulation and Characterization.

Logical Relationship of Components

The diagram below shows the logical relationship between the raw materials and the final product in the formulation of a black polyimide film with **Solvent Black 34**.

[Click to download full resolution via product page](#)

Caption: Component Relationship in Black Polyimide Film Formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation and Properties of Inherently Black Polyimide Films with Extremely Low Coefficients of Thermal Expansion and Potential Applications for Black Flexible Copper Clad Laminates [mdpi.com]

- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. China Solvent Black 34 factory and manufacturers | Precise Color [precisechem.com]
- 6. Preparation and Properties of Intrinsically Black Polyimide Films with CIE Lab Color Parameters Close to Zero and High Thermal Stability for Potential Applications in Flexible Printed Circuit Boards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Properties of Inherently Black Polyimide Films with Extremely Low Coefficients of Thermal Expansion and Potential Applications for Black Flexible Copper Clad Laminates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Solvent Black 34 in Black Polyimide Film Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b599347#application-of-solvent-black-34-in-black-polyimide-film-formulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com